molecular formula C17H21N7O B2860651 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine CAS No. 899978-19-9

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B2860651
CAS No.: 899978-19-9
M. Wt: 339.403
InChI Key: OPFRAAWUFBVAHQ-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine (CAS 899978-19-9) is a high-purity chemical compound with the molecular formula C17H21N7O and a molecular weight of 339.39 g/mol . This complex organic molecule features a triazolopyrimidine core linked to a substituted piperazine ring, a structural motif frequently encountered in the development of novel bioactive molecules . The piperazine moiety is particularly valued in medicinal chemistry for its ability to fine-tune the physicochemical properties of a molecule and serve as a versatile scaffold for positioning pharmacophoric groups during interactions with biological targets . Compounds within the triazolo[4,5-d]pyrimidine class have been investigated for a wide spectrum of potential research applications, including as kinase inhibitors for oncology research, and for potential activity in neuroinflammatory and neurodegenerative conditions . This product is exclusively intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not manufactured for human therapeutic, diagnostic, or personal application. Researchers can find detailed structural identifiers, including InChI Key (OPFRAAWUFBVAHQ-UHFFFAOYSA-N) and SMILES (CCOn1nnc2c1nc(N3CCN(C4=CC=C(OC)C=C4)CC3)ncn2), for seamless integration into cheminformatics and computational chemistry workflows .

Properties

IUPAC Name

3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRAAWUFBVAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Cyclization

A representative protocol involves treating 4-(4-methoxyphenyl)-pyrimidine-4,5-diamine with sodium nitrite in hydrochloric acid. The reaction proceeds via diazotization of the 5-amino group, followed by intramolecular cyclization to form the triazole ring.

Procedure :

  • Dissolve 4-(4-methoxyphenyl)-pyrimidine-4,5-diamine (10 mmol) in 37% aqueous HCl (75 mL).
  • Add sodium nitrite (12.4 mmol) in portions under stirring at 25°C for 16 hours.
  • Neutralize with aqueous NaOH, extract with dichloromethane, and evaporate to isolate 5-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine as a brown solid (yield: 78%).

Analytical Data :

  • HPLC/MS (A) : Retention time = 1.89 min; [M+H]⁺ = 262.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, triazole-H), 7.93 (d, J=9.1 Hz, 2H, Ar-H), 7.26 (d, J=9.1 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).

The 7-position of the triazolopyrimidine is activated for nucleophilic substitution via introduction of a leaving group.

Chlorination at the 7-Position

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux:

  • Reflux 5-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (5 mmol) in POCl₃ (20 mL) at 110°C for 6 hours.
  • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄ to yield 5,7-dichloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (yield: 85%).

Piperazine Coupling Reactions

The 7-chloro substituent is displaced by piperazine derivatives under basic conditions.

Nucleophilic Aromatic Substitution

Procedure :

  • Reflux 5,7-dichloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (1 mmol) with 4-(4-methoxyphenyl)piperazine (1.2 mmol) in dry ethanol (15 mL) containing KOH (0.5 mmol) for 12 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the target compound (yield: 72%).

Optimization Insights :

  • Solvent : Ethanol > DMF due to reduced side reactions.
  • Base : KOH enhances nucleophilicity of piperazine compared to K₂CO₃.

Alternative Synthetic Routes

Mitsunobu Reaction for Piperazine Attachment

A Mitsunobu protocol avoids harsh conditions:

  • React 7-hydroxy-3-ethyl-3H-triazolo[4,5-d]pyrimidine (1 mmol) with 4-(4-methoxyphenyl)piperazine (1.5 mmol) using DIAD (1.5 mmol) and PPh₃ (1.5 mmol) in THF at 0°C → 25°C for 24 hours.
  • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to isolate the product (yield: 65%).

Comparative Analysis of Methods

Method Reagents Yield Purity (HPLC) Key Advantage
Nucleophilic Substitution KOH, ethanol, reflux 72% 98.5% Simplicity, high regioselectivity
Mitsunobu Reaction DIAD, PPh₃, THF 65% 97.2% Mild conditions, functional tolerance

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.42 (s, 1H, NH), 9.40 (s, 1H, triazole-H), 8.18 (d, J=9.0 Hz, 2H, Ar-H), 7.66 (d, J=8.7 Hz, 2H, Ar-H), 4.39 (m, 1H, piperazine-H), 3.99 (s, 3H, OCH₃), 1.91 (t, J=7.3 Hz, 3H, CH₂CH₃).
  • HRMS : Calculated for C₂₁H₂₃N₇O₂ [M+H]⁺: 406.1956; Found: 406.1952.

Challenges and Mitigation Strategies

  • Low Solubility : Use polar aprotic solvents (e.g., DMF) during coupling steps to enhance reactivity.
  • By-Product Formation : Employ excess piperazine (1.5 eq) to suppress dimerization.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors nucleophilic substitution over Mitsunobu due to lower reagent costs.
  • Purification : Crystallization from ethanol achieves >98% purity without chromatography.

Emerging Methodologies

Recent advances propose photoredox catalysis for C–N bond formation, reducing reaction times to 2 hours with comparable yields (70–75%).

Chemical Reactions Analysis

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine involves several molecular targets and pathways:

Comparison with Similar Compounds

Triazolopyrimidine-Based CB2 Receptor Agonists

Example Compound : RG7774 (CAS 1433361-02-4)

  • Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol
  • Key Differences: Substituents: tert-butyl at position 5, tetrazolylmethyl at position 3, and a pyrrolidin-3-ol group at position 5. Synthesis: 8-step process starting from benzyl chloride, achieving a 95% yield in triazole formation .
Parameter Target Compound RG7774
Core Structure Triazolopyrimidine + piperazine Triazolopyrimidine + pyrrolidine
Position 3 Substituent Ethyl Tetrazolylmethyl
Position 7 Substituent 4-Methoxyphenyl-piperazine Pyrrolidin-3-ol
Molecular Target Undisclosed (likely kinase or GPCR) CB2 Receptor
Therapeutic Application To be determined Diabetic retinopathy
Synthesis Complexity Likely moderate High (8 steps)

Key Insight : The ethyl group in the target compound may enhance metabolic stability compared to RG7774’s bulkier tert-butyl and tetrazolylmethyl groups, but RG7774’s CB2 selectivity highlights the importance of substituent-driven receptor specificity .

Piperazine-Modified Analogues

Example Compound : 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine

  • Key Differences: Substituents: 4-Ethoxyphenyl at position 3 and 4-methoxybenzenesulfonyl at position 4 of the piperazine.

Example Compound : 1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (BJ40239)

  • Structure : Bromofuran-2-carbonyl substituent on piperazine.
  • Molecular Weight: 406.24 g/mol, suggesting increased lipophilicity vs.
Parameter Target Compound BJ40239
Piperazine Substituent 4-Methoxyphenyl Bromofuran-2-carbonyl
Molecular Weight ~380–400 (estimated) 406.24
Likely Solubility Moderate (methoxy enhances polarity) Low (bromofuran increases lipophilicity)

Key Insight : The 4-methoxyphenyl group in the target compound may favor interactions with aromatic residues in target proteins, whereas sulfonyl or bromofuran groups could alter off-target effects .

Sulfur-Containing Derivatives

Example Compound : N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (Compound 11)

  • Structure : Propylthio at position 5, benzyl at position 3.
  • Activity : Demonstrated high potency in undisclosed assays (HR-MS [M+H]+ m/z 397.2135) .
Parameter Target Compound Compound 11
Position 5 Substituent None (unsubstituted) Propylthio
Position 3 Substituent Ethyl Benzyl
Molecular Weight ~380–400 (estimated) 397.21

Antifungal Piperazine Derivatives

Example Compound: 1c (1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine)

  • Activity : Inhibits Candida albicans hyphae formation at low concentrations (400 μM), unlike commercial piperazines .

Key Insight : The 4-methoxyphenyl group may contribute to antifungal activity by interacting with fungal membrane proteins or enzymes .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Target Activity/Application Reference
Target Compound Triazolopyrimidine 3-Ethyl, 4-(4-methoxyphenyl)-piperazine Undisclosed Investigational N/A
RG7774 Triazolopyrimidine 5-tert-butyl, 3-tetrazolylmethyl CB2 Receptor Diabetic retinopathy
BJ40239 Triazolopyrimidine 3-Ethyl, bromofuran-2-carbonyl-piperazine Undisclosed Undisclosed
Compound 11 Triazolopyrimidine 3-Benzyl, 5-propylthio Undisclosed High potency in assays

Biological Activity

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine is a synthetic derivative belonging to the class of triazolopyrimidine compounds. This compound has attracted attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N6O
  • Molecular Weight : 304.37 g/mol

This compound features a piperazine ring linked to a triazolopyrimidine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazolopyrimidine core can modulate enzyme activity and interact with nucleic acids. Notably, compounds in this class have been studied for their potential as:

  • Anticancer Agents : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Neuroprotective Effects : Investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Inhibitory Potential on Cholinesterases

Research indicates that compounds similar to this compound possess significant inhibitory effects on AChE and BChE. This dual inhibition may enhance cholinergic neurotransmission and could be beneficial in treating Alzheimer’s disease by preventing the breakdown of acetylcholine .

Antithrombotic Properties

Another area of interest is the antithrombotic potential of triazolopyrimidine derivatives. Studies have shown that these compounds can inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke . The mechanism involves blocking the pathways that lead to platelet activation and aggregation.

Case Studies and Clinical Trials

  • Neuroprotective Effects :
    • A study demonstrated that a related triazolopyrimidine compound significantly reduced Aβ aggregation and improved cognitive function in animal models of Alzheimer's disease . The study highlighted the importance of dual inhibition of AChE and BChE.
  • Antimicrobial Activity :
    • Another investigation reported that derivatives of triazolopyrimidine exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Antithrombotic Activity :
    • Clinical trials involving patients at risk for thrombotic events showed that administration of triazolopyrimidine derivatives resulted in a significant decrease in platelet aggregation compared to baseline measurements .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectiveInhibits AChE/BChE
AntithromboticInhibits platelet aggregation

Q & A

Q. What are the key synthetic routes for synthesizing 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine, and what critical conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization of precursor hydrazines or amidines under controlled temperatures (195–230°C) .
  • Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF, DCM) with catalysts like Pd/C or CuI .
  • Step 3 : Functionalization with the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
    Critical Conditions : Solvent polarity, reaction time (3–24 hours), and catalyst loading significantly impact yield. For example, DMF enhances nucleophilicity in Step 2, while Pd/C improves coupling efficiency in Step 3 .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
  • HPLC-PDA : Assesses purity (>95% typical) and detects impurities from incomplete reactions or side products .

Q. What are common impurities observed during synthesis, and how are they addressed analytically?

  • Byproducts : Unreacted triazolopyrimidine intermediates or hydrolyzed piperazine derivatives.
  • Detection : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) .
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of piperazine to triazolopyrimidine) and employ column chromatography for purification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Design of Experiments (DoE) : Systematically vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint rate-limiting steps (e.g., slow nucleophilic attack in polar solvents) .
  • Contradictions : reports higher yields with DMF, while suggests dichloromethane (DCM) improves selectivity. Resolution requires solvent screening based on substrate solubility .

Q. How should contradictory biological activity data (e.g., anticancer vs. antimicrobial) be analyzed?

  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases (anticancer) vs. bacterial enzymes (antimicrobial) .
  • In Vitro Assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) under standardized conditions .
  • Mechanistic Studies : Evaluate downstream effects (e.g., apoptosis vs. membrane disruption) via flow cytometry or live-cell imaging .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with trifluoromethoxy (improves metabolic stability) or pyridyl (enhances solubility) .
  • Prodrug Approaches : Introduce ester or carbonate moieties to the piperazine nitrogen for enhanced bioavailability .
  • SAR Analysis : Use ’s comparative table (e.g., 3-Ethyl-6-methyl analog’s antitumor activity) to guide modifications .

Q. What methodologies identify potential pharmacological targets for this compound?

  • Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture interacting proteins in cell lysates .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • In Silico Screening : Map the compound’s electrostatic surface to predict interactions with ATP-binding pockets or GPCRs .

Q. How can stability under physiological conditions (e.g., pH, temperature) be systematically assessed?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, then quantify degradation via LC-MS .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition thresholds (e.g., stability up to 150°C) .
  • Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) and biorelevant media (FaSSIF/FeSSIF) .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?

  • QSAR Modeling : Utilize MOE or Schrödinger to correlate substituent properties (logP, polar surface area) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to prioritize synthetic targets .

Q. How can computational methods be integrated with experimental data to accelerate discovery?

  • Reaction Path Prediction : Use ICReDD’s quantum chemical calculations to model reaction mechanisms and identify energetically favorable pathways .
  • Machine Learning (ML) : Train models on historical synthesis data (e.g., yields, conditions) to predict optimal routes for new analogs .
  • Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .

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